molecular formula C20H23NO4 B1662487 Naltrexone CAS No. 16590-41-3

Naltrexone

Cat. No. B1662487
CAS RN: 16590-41-3
M. Wt: 341.4 g/mol
InChI Key: DQCKKXVULJGBQN-XFWGSAIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naltrexone is a medication primarily used to manage alcohol use disorder and opioid use disorder by reducing cravings and feelings of euphoria associated with substance use disorder . It is also used to help narcotic dependents who have stopped taking narcotics to stay drug-free . It is not a cure for addiction but is used as part of an overall program that may include counseling, attending support group meetings, and other treatments recommended by your doctor .


Synthesis Analysis

Naltrexone analogues were prepared from commercially available naltrexone hydrochloride, modified in three positions: the C3-phenol; the 14β-hydroxyl group; and the C6-keto group .


Molecular Structure Analysis

Naltrexone is a cyclopropyl derivative of oxymorphone similar in structure to naloxone and nalorphine . It has a molecular formula of C20H23NO4 and a molecular weight of 341.41 .


Chemical Reactions Analysis

Naltrexone is a pure opiate receptor antagonist and works by primarily binding at the mu opioid receptors .

Scientific Research Applications

  • Alcohol Use Disorder Treatment

    • Field : Addiction Medicine
    • Application : Naltrexone is also used to treat alcohol use disorder (AUD). It works by binding to the endorphin receptors in the body, and blocks the effects and feelings of alcohol .
    • Methods : When starting naltrexone for AUD, patients must not be physically dependent on alcohol or other substances. Practitioners typically wait until after the alcohol detox process before administering naltrexone .
    • Results : Naltrexone has been found to be effective in reducing cravings for alcohol and preventing the rewarding effects of alcohol .
  • Treatment of Fibromyalgia

    • Field : Rheumatology
    • Application : Low-dose naltrexone (LDN) is used as an off-label treatment for pain associated with fibromyalgia .
    • Methods : A randomized controlled trial is being conducted to investigate if 12 weeks of LDN treatment is superior to placebo in reducing the average pain intensity during the last 7 days in women with fibromyalgia .
    • Results : The results of this study are yet to be published .
  • Treatment of Multiple Sclerosis

    • Field : Neurology
    • Application : LDN has been shown to have possible benefits in diseases such as multiple sclerosis .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Treatment of Crohn’s Disease

    • Field : Gastroenterology
    • Application : LDN has been shown to have possible benefits in diseases such as Crohn’s disease .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Obesity Management

    • Field : Endocrinology
    • Application : Naltrexone–bupropion is a fixed-dose combination medication for the management of chronic obesity in adults in combination with a reduced-calorie diet and increased physical activity .
    • Methods : The medication is available in a pill form and is taken daily .
    • Results : Clinical trial evidence shows that naltrexone–bupropion with lifestyle measures is more effective than lifestyle measures alone, but its long-term effectiveness is unknown .
  • Treatment of Other Addictions

    • Field : Addiction Medicine
    • Application : Apart from opioid and alcohol use disorders, Naltrexone has also been found effective in the treatment of other addictions .
    • Methods : The methods of application are similar to those used for opioid and alcohol use disorders .
    • Results : The results of this application are not specified in the source .
  • Anti-Inflammatory Agent

    • Field : Immunology
    • Application : Low-dose Naltrexone (LDN) may work as an anti-inflammatory agent in the central nervous system .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Cancer Treatment

    • Field : Oncology
    • Application : LDN has been shown to have possible benefits in diseases such as cancer .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Mental Health Issues

    • Field : Psychiatry
    • Application : LDN has been shown to have possible benefits in treating mental health issues .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Treatment of Complex Regional Pain Syndrome

    • Field : Pain Medicine
    • Application : LDN is used for conditions such as complex regional pain syndrome .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Treatment of Dysfunctional Immune System

    • Field : Immunology
    • Application : LDN is used to aid patients with a dysfunctional immune system .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Treatment of Other Addictions

    • Field : Addiction Medicine
    • Application : Apart from opioid and alcohol use disorders, Naltrexone has also been found effective in the treatment of other addictions .
    • Methods : The methods of application are similar to those used for opioid and alcohol use disorders .
    • Results : The results of this application are not specified in the source .
  • Anti-Inflammatory Agent

    • Field : Immunology
    • Application : Low-dose Naltrexone (LDN) may work as an anti-inflammatory agent in the central nervous system .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Cancer Treatment

    • Field : Oncology
    • Application : LDN has been shown to have possible benefits in diseases such as cancer .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Mental Health Issues

    • Field : Psychiatry
    • Application : LDN has been shown to have possible benefits in treating mental health issues .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Treatment of Complex Regional Pain Syndrome

    • Field : Pain Medicine
    • Application : LDN is used for conditions such as complex regional pain syndrome .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Treatment of Dysfunctional Immune System

    • Field : Immunology
    • Application : LDN is used to aid patients with a dysfunctional immune system .
    • Methods : The methods of application are not specified in the source .
    • Results : The results of this application are not specified in the source .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCKKXVULJGBQN-XFWGSAIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046313
Record name Naltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug., Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors.
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page.
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Naltrexone

Color/Form

Crystals from acetone

CAS RN

16590-41-3
Record name Naltrexone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16590-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naltrexone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naltrexone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALTREXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt)
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1 kg batch of naltrexone microspheres were prepared as follows. Polymer solution was formed by dissolving 75:25 DL PLGA (poly(lactide)-co-glycolide) in ethyl acetate (EtAc) to form a solution of 16.7% polymer and 83.3% EtAc. A naltrexone solution was formed by dissolving naltrexone base in benzyl alcohol (BA) to form a solution of 30% naltrexone base anhydrous and 70% BA. The polymer solution and the naltrexone solution were mixed together to form a drug/polymer solution that was the “organic” or “oil” phase of the emulsion.
Name
naltrexone base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naltrexone
Reactant of Route 2
Naltrexone
Reactant of Route 3
Reactant of Route 3
Naltrexone
Reactant of Route 4
Naltrexone
Reactant of Route 5
Naltrexone
Reactant of Route 6
Naltrexone

Citations

For This Compound
110,000
Citations
D Sudakin - Journal of Medical Toxicology, 2016 - Springer
… of naltrexone, the current evidence supporting the use of extended-release naltrexone, and … The purpose of this article is to review the pharmacology of naltrexone, to define the …
Number of citations: 83 link.springer.com
K Toljan, B Vrooman - Medical Sciences, 2018 - mdpi.com
… Naltrexone is classically … of naltrexone in doses ranging from 1.5 mg to 3 mg as an adjunct therapy for acquired immune deficiency syndrome (AIDS) in the 1980s, low-dose naltrexone (…
Number of citations: 129 www.mdpi.com
JH Krystal, JA Cramer, WF Krol, GF Kirk… - … England Journal of …, 2001 - Mass Medical Soc
… use of naltrexone for the … naltrexone group were treated with naltrexone (ReVia, Dupont Pharma) for 12 months; patients in the short-term naltrexone group were treated with naltrexone …
Number of citations: 736 www.nejm.org
JD Sinclair - Alcohol and Alcoholism, 2001 - academic.oup.com
… naltrexone with the coping therapy, none of them found any significant benefit of naltrexone … These results are consistent with our pre-clinical studies in which naltrexone, naloxone, and …
Number of citations: 254 academic.oup.com
JR Volpicelli, AI Alterman, M Hayashida… - Archives of general …, 1992 - jamanetwork.com
… The primary effect of naltrexone was seen in patients who drank any alcohol while attending … ) of 16 naltrexone-treated patients exposed to alcohol met relapse criteria. Naltrexone was …
Number of citations: 370 jamanetwork.com
K Verebey, J Volavka, SJ Mule… - Clinical Pharmacology …, 1976 - Wiley Online Library
… of naltrexone and f3-naltrexol measured 24 hr after the daily doses of naltrexone throughout … and that there was no accumulation of naltrexone and beta naltrexol in the plasma after …
Number of citations: 369 ascpt.onlinelibrary.wiley.com
CP O'Brien, LA Volpicelli, JR Volpicelli - Alcohol, 1996 - Elsevier
… naltrexone, we conclude that naltrexone is a safe and useful adjunct in the rehabilitation of alcohol-dependent patients. Although administration of naltrexone … the use of naltrexone as a …
Number of citations: 236 www.sciencedirect.com
HR Kranzler, J Van Kirk - Alcoholism: Clinical and …, 2001 - Wiley Online Library
… and Drug Administration of naltrexone to treat alcohol dependence. … Methods: All published placebo-controlled trials of naltrexone or … Conclusions: Both naltrexone and acamprosate are …
Number of citations: 517 onlinelibrary.wiley.com
JR Volpicelli, NT Watson, AC King, CE Sherman… - American Journal of …, 1995 - Citeseer
… naltrexone or placebo were compared. Method: In a previously reported double-blind clinical trial of 50 mg/day of naltrexone or … The naltrexone-treated subjects also drank less alcohol …
Number of citations: 446 citeseerx.ist.psu.edu
B Carmen, M Angeles, M Ana, AJ María - Addiction, 2004 - Wiley Online Library
… options currently available are naltrexone and acamprosate. Naltrexone is a pure opioid antagonist, … Although its mechanism of action is not known fully, naltrexone exerts a competitive …
Number of citations: 664 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.